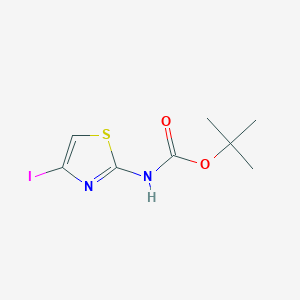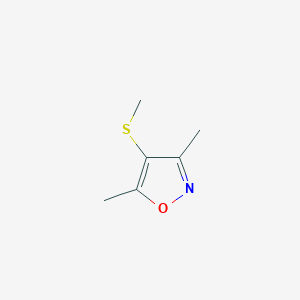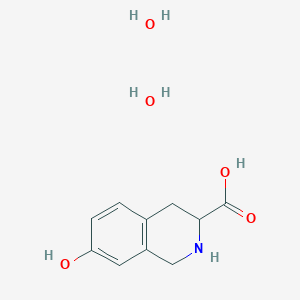![molecular formula C16H20N2 B13893894 2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline is an organic compound with the molecular formula C15H18N2. It is a derivative of aniline, where the aniline ring is substituted with a 2,6-dimethylphenyl group and a methylamino group. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline can be achieved through several methods:
Nitration and Reduction: Starting from 2,6-dimethylaniline, the compound can be nitrated to form 2,6-dimethylnitrobenzene, which is then reduced to 2,6-dimethylaniline. This intermediate can undergo further reactions to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to isolate the final product. The use of catalysts and optimized reaction conditions ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like iron powder and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated products.
Wissenschaftliche Forschungsanwendungen
2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of pharmaceutical drugs, particularly anesthetics and analgesics.
Industry: Employed in the production of agrochemicals, dyes, and pigments
Wirkmechanismus
The mechanism of action of 2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline involves its interaction with specific molecular targets. In medicinal applications, it may act on ion channels or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylaniline: A precursor in the synthesis of 2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline.
2,6-Dimethylphenylamine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C16H20N2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
2-[[(2,6-dimethylphenyl)methylamino]methyl]aniline |
InChI |
InChI=1S/C16H20N2/c1-12-6-5-7-13(2)15(12)11-18-10-14-8-3-4-9-16(14)17/h3-9,18H,10-11,17H2,1-2H3 |
InChI-Schlüssel |
DPIFPQPTPIVSJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)CNCC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)




![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)


